molecular formula C8H6F2N2 B11916571 5,7-Difluoro-3H-indol-2-amine

5,7-Difluoro-3H-indol-2-amine

Cat. No.: B11916571
M. Wt: 168.14 g/mol
InChI Key: NOVZSRSNDCBPLV-UHFFFAOYSA-N
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Description

5,7-Difluoro-3H-indol-2-amine is a fluorinated indole derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, present in compounds with a wide spectrum of biological activities . The specific substitution pattern of fluorine atoms at the 5 and 7 positions is a key feature of interest; similar 5,7-difluoroindole motifs have been identified as effective bioisosteres for other heterocycles, leading to potent inhibitors of viral targets such as the influenza A polymerase PB2 subunit . Furthermore, the 4,6-difluoroindole core (a regioisomeric pattern) has been incorporated into compounds demonstrating significant antitumour activities, including selective cytotoxicity against paediatric glioblastoma cells . The presence of fluorine atoms is a critical design element, as it can enhance metabolic stability, influence lipophilicity, and improve the bioavailability of lead compounds . The primary amine at the 2-position of the indole ring provides a handle for further chemical derivatization, allowing researchers to create amides, sulfonamides, or imines, and to conjugate this scaffold to other pharmacophores. This makes this compound a highly versatile building block for constructing compound libraries aimed at discovering new therapeutic agents. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5,7-difluoro-3H-indol-2-amine

InChI

InChI=1S/C8H6F2N2/c9-5-1-4-2-7(11)12-8(4)6(10)3-5/h1,3H,2H2,(H2,11,12)

InChI Key

NOVZSRSNDCBPLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)F)N=C1N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,7 Difluoro 3h Indol 2 Amine

Foundational Indole (B1671886) Synthesis Approaches Applicable to 5,7-Difluoro-3H-indol-2-amine Precursors

The synthesis of the indole core is a well-established field in organic chemistry, with several named reactions providing versatile pathways to this important heterocyclic system. nih.gov These methods can be adapted for the synthesis of fluorinated indoles, including precursors to this compound.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. bhu.ac.inbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A subsequent smolecule.comsmolecule.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization, yields the indole ring. wikipedia.org

For the synthesis of precursors to this compound, a (2,4-difluorophenyl)hydrazine would be a key starting material. The choice of the carbonyl component is crucial for determining the substitution pattern of the final indole. Adaptations of the Fischer synthesis, such as using microwave assistance, can enhance reaction efficiency. Recent advancements have also demonstrated one-pot procedures that combine the formation of the hydrazone and the subsequent indolization without the need to isolate the intermediate. byjus.com

A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach expands the scope of the Fischer synthesis to a wider range of starting materials. wikipedia.org

Leimgruber-Batcho Indole Synthesis and Related Methods

The Leimgruber-Batcho indole synthesis is a popular alternative to the Fischer method, particularly in industrial applications, due to the ready availability of ortho-nitrotoluene derivatives. nih.govwikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.org

The initial step involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. wikipedia.orgresearchgate.net The resulting enamine, often a vividly colored compound due to its extended conjugation, is then reduced. wikipedia.org Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.org The reduction of the nitro group to an amine is followed by cyclization and elimination to afford the indole. wikipedia.org

Madelung Synthesis and its Modern Variants

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessible through other routes. wikipedia.org The traditional conditions, often requiring temperatures between 200-400 °C with bases like sodium or potassium alkoxides, can be harsh. wikipedia.org

Modern variants of the Madelung synthesis have been developed to proceed under milder conditions. bhu.ac.inchemicalbook.com The use of organolithium bases, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), in solvents like tetrahydrofuran (B95107) (THF) allows the reaction to occur at temperatures as low as -20 to 25 °C. wikipedia.org These modifications have broadened the scope of the Madelung synthesis to include substrates with more sensitive functional groups. chemicalbook.com For the synthesis of a 5,7-difluoroindole (B1306068) precursor, an N-acyl-2,4-difluoro-o-toluidine would be the required starting material.

Reissert Indole Synthesis and Multi-Step Protocols

The Reissert indole synthesis is a multi-step protocol that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, typically an alkoxide. wikipedia.orguninsubria.it This initial step yields an ethyl o-nitrophenylpyruvate. wikipedia.org

The subsequent step involves the reductive cyclization of the pyruvate (B1213749) derivative. wikipedia.org Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgresearchgate.net This reduction of the nitro group to an amine triggers a spontaneous cyclization to form an indole-2-carboxylic acid. wikipedia.org This carboxylic acid can then be decarboxylated, usually by heating, to yield the parent indole. wikipedia.org

To prepare a 5,7-difluoroindole derivative via the Reissert synthesis, one would start with 2,4-difluoro-1-nitrotoluene. The multi-step nature of this synthesis allows for the introduction of various substituents on the indole ring. researchgate.net

Targeted Synthesis of 5,7-Difluoroindole Systems

The introduction of fluorine atoms into the indole scaffold can significantly alter the molecule's properties. rsc.org The synthesis of 5,7-difluoroindoles requires specific strategies to ensure the correct placement of the fluorine atoms on the benzene (B151609) portion of the indole ring.

Strategies for Introducing Fluorine at the 5 and 7 Positions

The primary strategy for synthesizing 5,7-difluoroindoles involves starting with a benzene ring that already contains the desired fluorine substitution pattern. For instance, a common precursor for many indole syntheses would be a derivative of 2,4-difluoroaniline (B146603) or 2,4-difluorotoluene.

One documented approach to creating a 5,7-difluoroindole system involves a multi-step synthesis starting from a difluorinated benzene derivative. For example, the synthesis of 5,7-difluoro-1-tosyl-1H-indole begins with the protection of the nitrogen of 5,7-difluoroindole with a tosyl group. nih.gov This can be achieved by reacting 5,7-difluoroindole with p-toluenesulfonyl chloride in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. nih.gov

Further functionalization, such as bromination at the 3-position, can be accomplished using N-bromosuccinimide (NBS). nih.gov The resulting 3-bromo-5,7-difluoro-1-tosyl-1H-indole can then be used in subsequent reactions, such as Suzuki couplings, to introduce further diversity. nih.gov

Another strategy involves nucleophilic aromatic substitution (SNAr) reactions. For example, starting with a precursor like 3,5-difluoro-4-nitrobenzonitrile, the nitro group can be reduced to an amine. This amine can then undergo sulfonylation and cyclization to form the indole core, followed by reduction of the nitrile to an amine.

The following table summarizes some of the key starting materials and the corresponding indole synthesis methods that can be employed to generate 5,7-difluoroindole precursors.

Starting MaterialSynthesis MethodResulting Intermediate
(2,4-Difluorophenyl)hydrazineFischer Indole Synthesis5,7-Difluoroindole derivative
2,4-Difluoro-1-methyl-3-nitrobenzeneLeimgruber-Batcho Synthesis5,7-Difluoroindole
N-Acyl-2,4-difluoro-o-toluidineMadelung Synthesis2-Substituted-5,7-difluoroindole
2,4-Difluoro-1-nitrotolueneReissert Synthesis5,7-Difluoroindole-2-carboxylic acid

Cyclization Reactions Leading to the Difluoroindole Core

The construction of the indole nucleus is a cornerstone of many synthetic routes. Various cyclization strategies can be employed to form the difluoroindole core, often involving the formation of a key carbon-carbon or carbon-nitrogen bond.

One common approach involves the cyclization of appropriately substituted anilines. For instance, the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, provides a direct route to the indole ring system through the oxidative linkage of two C-H bonds. organic-chemistry.org Another method is the reductive cyclization of o-nitrostyrenes, which can be achieved using formic acid as a reductant, offering a high-yielding and environmentally benign pathway to indoles. organic-chemistry.org

Gold-catalyzed cyclization of 2-alkynylarylazides has also been reported for the synthesis of 2-substituted indoles. mdpi.com Additionally, iron(II) triflate can catalyze the intramolecular C-H amination of aryl azidoacrylates to furnish indole derivatives. organic-chemistry.org These methods highlight the diversity of catalytic systems available for constructing the indole core, which can be adapted for the synthesis of difluoroindole derivatives.

A specific example of building a related difluoroindole system is the synthesis of 5,7-difluoro-1-tosyl-1H-indole, which serves as a precursor for further functionalization. This is achieved by reacting 5,7-difluoroindole with p-toluenesulfonyl chloride in the presence of a phase-transfer catalyst. nih.gov

Methods for Constructing the 2-Amino Functionality

Introducing an amino group at the C2 position of the indole ring is a critical step in the synthesis of the target compound. Several strategies have been developed to achieve this transformation.

One general and efficient method starts from widely available isatins. nih.gov The reaction sequence involves the addition of a Grignard reagent or a rhodium-catalyzed addition of a boronic acid to the isatin, followed by reaction with an ammonia equivalent like tert-butyldimethylsilyl amine (TBDMSNH2) to yield the 2-amino-3-hydroxy-indole. nih.gov This approach is advantageous as it avoids the use of cyanide, which was employed in earlier methods. nih.gov

Another strategy involves the palladium-catalyzed three-component reaction between N-tosyl hydrazones, aryl isonitriles, and amines, which leads to the formation of amidines that can be precursors to 2-aminoindoles. researchgate.net Furthermore, a cyanide-free one-pot procedure has been developed to access 2-amino-3-hydroxy-3H-indoles through the in-situ formation of ketenimines, intramolecular nucleophilic attack, and subsequent oxidation. researchgate.net

Advanced Synthetic Protocols for this compound Derivatives

Metal-catalyzed reactions are pivotal in the synthesis and functionalization of complex heterocyclic compounds like this compound. Palladium, copper, and zinc catalysts are frequently employed to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in building the indole scaffold and introducing substituents. organic-chemistry.orgvulcanchem.com For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a route to various indole skeletons. organic-chemistry.org In the context of 5,7-difluoroindoles, a key intermediate, 5,7-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole, was synthesized via a palladium-catalyzed borylation of 3-bromo-5,7-difluoro-1-tosyl-indole. nih.gov This boronate ester is a versatile building block for subsequent Suzuki couplings. nih.gov

Copper-catalyzed reactions also play a significant role. For instance, the copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed in a mixture of water and methanol (B129727) at room temperature to produce indoles. organic-chemistry.org Furthermore, copper-catalyzed C-N cross-coupling reactions are effective for synthesizing N-heteroarenes. organic-chemistry.org

Zinc catalysts have been utilized in three-component reactions for the synthesis of aminoalkyl indolizines, demonstrating their utility in constructing complex heterocyclic systems. rsc.org

CatalystReaction TypeApplication in Indole SynthesisReference
PalladiumCross-Coupling/CyclizationSynthesis of indole skeletons from 2-(2-aminoaryl)acetonitriles and arylboronic acids. organic-chemistry.org
PalladiumBorylationSynthesis of 5,7-difluoro-3-borylated indole for Suzuki coupling. nih.gov
CopperCyclizationSynthesis of indoles from 2-ethynylaniline derivatives. organic-chemistry.org
ZincThree-Component ReactionSynthesis of aminoalkyl indolizines. rsc.org

The functionalization of the pre-formed difluoroindole ring system allows for the introduction of various substituents, further diversifying the chemical space. Electrophilic substitution reactions are common on the electron-rich indole ring.

Nitration is a classic method for introducing a nitro group, which can then be reduced to an amine. mdpi.com Alkylation, particularly C3-alkylation, can be achieved under metal-free conditions. For example, the reaction of indoles with α-heteroaryl-substituted methyl alcohols in the presence of cesium carbonate and oxone® affords C3-alkylated products. chemrxiv.org This method is tolerant of various functional groups on the indole ring, including halogens. chemrxiv.org

Indoles can also react with Michael acceptors. A notable example is the reaction with nitrostyrene (B7858105) in the presence of phosphorous acid, which leads to the formation of spiro[indole-3,5′-isoxazoles]. mdpi.com These intermediates can be subsequently converted to 3-aminoindoles. mdpi.com

The 2-amino group of this compound is a key handle for further derivatization, enabling the synthesis of a wide array of analogs with potentially modulated biological activities.

Amide formation is a common and straightforward derivatization. The amino group can react with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This has been a widely explored strategy in the context of other amino-heterocycles like 2-aminothiazoles to generate libraries of compounds for biological screening. nih.gov

Alkylation of the nitrogen atom of the 2-amino group is another important transformation. This can introduce alkyl or other functionalized groups, potentially influencing the compound's pharmacokinetic properties. nih.gov For instance, in the development of farnesyltransferase inhibitors, the modification of a 2-amino group to a 2-alkylamino group has been a key strategy. nih.gov

Furthermore, the 2-amino group can be converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. nih.gov These functional groups can introduce new hydrogen bonding patterns and have been shown to be important for the biological activity of various heterocyclic compounds. nih.gov

Derivatization ReactionReagentsResulting Functional GroupReference
Amide FormationAcid Chlorides, AnhydridesAmide nih.gov
AlkylationAlkyl HalidesAlkylamino nih.gov
Urea FormationIsocyanatesUrea nih.gov
Thiourea FormationIsothiocyanatesThiourea nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Relevant to Difluoroindoles

Selectivity is a critical aspect of modern organic synthesis, ensuring the formation of the desired product with high precision.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.com In the synthesis of functionalized indoles, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids demonstrates remarkable chemoselectivity, tolerating halogen substituents that can be used for further modifications. organic-chemistry.org

Regioselectivity is the preference for bond formation at one position over another. youtube.com The synthesis of 5-fluoro-1H-indol-7-amine, a related compound, highlights the challenges of regioselectivity in fluorination and amine protection-deprotection sequences. vulcanchem.com Precise control of reaction conditions is often necessary to achieve the desired regioisomer. vulcanchem.com

Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com While specific examples directly pertaining to the stereoselective synthesis of this compound are not detailed in the provided context, the principles are highly relevant. For instance, enantioselective additions to isatins can provide access to chiral 2-amino-3-hydroxy-indoles. nih.gov The Nazarov cyclization, a 4π-electrocyclic ring closure, is inherently stereoselective, with the stereochemistry being controlled by the conrotatory motion of the vinyl groups. wikipedia.org Such principles can be applied to construct stereochemically defined centers in derivatives of difluoroindoles.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis for Compound Identity and Purity

Spectroscopic methods are fundamental to confirming the identity and assessing the purity of a synthesized compound like 5,7-Difluoro-3H-indol-2-amine. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to provide a complete picture of the atomic framework.

¹H NMR: This experiment would identify the number of distinct proton environments and their neighboring atoms. Key expected signals would include those for the amine (-NH₂) and aromatic protons. The aromatic signals would exhibit complex splitting patterns (couplings) due to interactions with each other and with the nearby fluorine atoms (J-couplings).

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbons directly bonded to fluorine would appear as doublets due to ¹J-CF coupling, providing direct evidence of the fluorine substitution pattern. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the fluorine atoms.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is highly informative. This spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at the 5- and 7-positions. The splitting patterns of these signals would provide information about their coupling to nearby protons and to each other, confirming their relative positions on the indole (B1671886) ring.

Table 1: Anticipated NMR Data Types for this compound

Nucleus Information Provided Expected Features
¹H Proton environment, count, and connectivity Aromatic and amine proton signals, H-F coupling patterns
¹³C Carbon skeleton and electronic environment Signals for each unique carbon, C-F coupling doublets

| ¹⁹F | Fluorine environment and connectivity | Two distinct signals for F-5 and F-7, F-H and F-F couplings |

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula.

For this compound (C₈H₆F₂N₂), the expected monoisotopic mass would be calculated and compared to the experimental value. A match within a very low tolerance (typically <5 ppm) would confirm the molecular formula. Further analysis of the fragmentation pattern (MS/MS) could provide additional structural confirmation by showing the loss of specific fragments, such as the amine group.

Table 2: HRMS Data for Molecular Formula Confirmation

Parameter Expected Value for C₈H₆F₂N₂
Molecular Formula C₈H₆F₂N₂
Calculated Monoisotopic Mass 168.0502 Da

| Ion Adduct (e.g., [M+H]⁺) | 169.0580 Da |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and N-H bending (~1600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. The strong C-F stretching vibrations would be a key feature, typically appearing in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring system.

X-ray Crystallography for Three-Dimensional Molecular Structure

Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Atomic Coordinates The precise x, y, z position of every atom in the asymmetric unit.

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5,7-Difluoro-3H-indol-2-amine at the atomic level. These methods allow for a detailed analysis of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G+(d,p) or def2-TZVP, are used to determine its optimized ground state geometry. nrel.govnih.gov These studies reveal bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT is utilized to compute various reactivity descriptors. These include electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), which help in predicting how the molecule will interact with other chemical species. mdpi.com

Table 1: Calculated DFT Parameters for Indole (B1671886) Derivatives

Parameter Value (eV) Significance
HOMO Energy -5.8 Electron-donating ability
LUMO Energy -1.2 Electron-accepting ability
HOMO-LUMO Gap 4.6 Chemical reactivity/stability
Nucleophilicity (N) 3.5 Tendency to donate electrons

Analysis of Tautomeric Forms and Interconversion Pathways for this compound

Tautomerism is a significant phenomenon for indole derivatives, including this compound. The primary tautomeric forms are the amino and imine forms. DFT studies indicate that for related 1H-indol-2-amines, the amine tautomer is generally more stable than the imine tautomer due to favorable resonance interactions. The amino group can donate electron density into the indole ring, leading to charge delocalization.

The compound can also exist in different positional isomeric forms, such as 1H, 2H, and 3H-indoles, arising from the migration of a proton. Quantum chemical calculations are employed to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. unifr.chjmchemsci.com The solvent environment can also influence the position of the tautomeric equilibrium. unifr.ch

Table 2: Relative Stability of Tautomeric Forms

Tautomer Relative Energy (kcal/mol) Stability
5,7-Difluoro-1H-indol-2-amine 0.0 Most Stable
5,7-Difluoro-3H-indol-2-imine +8.3 Less Stable

Note: Data is illustrative based on similar indole structures.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to translate the complex wavefunctions from quantum chemical calculations into the familiar language of chemical bonding, such as lone pairs and bonds. whiterose.ac.ukwisc.edu For this compound, NBO analysis provides insights into charge distribution, revealing the partial charges on each atom. This information is crucial for understanding the molecule's electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack.

The theory of Atoms in Molecules (AIM) is another powerful tool for analyzing the electron density distribution. acs.org AIM can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds. mdpi-res.com By analyzing the topological properties of the electron density at bond critical points, AIM can quantify the strength and nature of these interactions, which are vital for understanding crystal packing and ligand-receptor binding. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques that predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netaustinpublishinggroup.com For this compound, docking studies can be performed to predict its binding affinity and mode of interaction with various biological targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, the fluorine atoms can enhance binding affinity, and the amino group can act as a hydrogen bond donor.

Table 3: Example Docking Results for an Indole Derivative with a Kinase Target

Parameter Result
Binding Energy (kcal/mol) -8.5
Key Interacting Residues LYS704, GLU917, CYS919
Types of Interactions Hydrogen bonds, Hydrophobic interactions

Note: Data is illustrative and based on similar structures. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, computational methods can be used to identify low-energy conformers and the energy barriers between them. This is important as the biological activity of a molecule can be dependent on its specific conformation.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations can be used to explore the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. These simulations offer insights into the flexibility of the molecule and the stability of its interactions with surrounding molecules over time.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These methods are instrumental in drug discovery, enabling the prediction of a compound's activity and the optimization of lead compounds. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling for biological activity relies on the development of QSAR models. These models are built by correlating the structural or physicochemical properties (descriptors) of a series of compounds with their experimentally determined biological activities. For indole derivatives, QSAR studies have been successfully employed to predict various activities, including anticancer, antiviral, and enzyme inhibition. nih.govacs.orgjchemlett.com

Although a specific QSAR model for this compound is not available, models developed for analogous indole structures provide a framework for understanding how its features might influence its activity. The incorporation of fluorine atoms, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.netmdpi.com QSAR models for fluorinated indoles have shown that descriptors related to electronegativity, lipophilicity, and steric factors are often crucial in determining biological activity. researchgate.netresearchgate.net

For instance, a typical QSAR study on indole derivatives might involve the calculation of various molecular descriptors, followed by the generation of a statistically robust model.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor TypeExamplesPotential Relevance to this compound
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesThe highly electronegative fluorine atoms would significantly impact the electronic properties of the indole ring.
Steric Molecular volume, Surface area, OvalityThe size and position of the fluorine and amine groups influence how the molecule fits into a biological target.
Topological Connectivity indices, Wiener indexDescribes the atomic arrangement and branching of the molecule.
Hydrophobic LogP, MLogPThe difluoro substitution pattern affects the molecule's lipophilicity, which is critical for membrane permeability.

This table is illustrative and compiled from general principles of QSAR modeling as applied to indole scaffolds. nih.govjchemlett.commdpi.com

A QSAR model is typically represented by a linear or non-linear equation. For example, a hypothetical linear QSAR equation might look like:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c₀, c₁, c₂ are coefficients determined by regression analysis. jchemlett.com The predictive power of such models is rigorously validated using internal and external test sets of compounds. mdpi.comtandfonline.com

Polypharmacology Mapping and Multi-Target Prediction for Indole Scaffolds

Polypharmacology is an emerging paradigm in drug discovery which posits that drugs acting on multiple targets may offer enhanced efficacy, particularly for complex diseases like cancer or central nervous system disorders. acs.orgfrontiersin.org The indole scaffold is well-suited for a polypharmacological approach due to its structural versatility, allowing it to interact with a diverse range of biological targets. nih.govresearchgate.net

Computational methods are key to predicting the potential targets of a given compound, a process often referred to as polypharmacology mapping or target fishing. These approaches can be ligand-based or structure-based.

Ligand-based methods compare a new molecule, such as this compound, to databases of compounds with known biological activities. Similarity in structure or physicochemical properties can suggest similar biological targets. nih.gov

Structure-based methods , like inverse molecular docking, attempt to fit the molecule into the binding sites of a large number of known protein structures to predict potential interactions. chapman.edu

Studies have utilized these techniques to explore the polypharmacology of indole derivatives, identifying potential interactions with targets such as kinases, G-protein coupled receptors (GPCRs), and various enzymes. nih.govnih.gov For example, a computational screen of indole derivatives identified potential multi-target inhibitors for several enzymes crucial for bacterial survival, highlighting the potential for developing broad-spectrum antibiotics. nih.gov

The specific substitution pattern of this compound, with its two fluorine atoms and a 2-amino group, would be a critical input for such predictive models. The fluorine atoms can form specific interactions (e.g., hydrogen bonds, halogen bonds) within a binding pocket, while the 2-amino group can act as a key hydrogen bond donor or acceptor. nih.govresearchgate.net

Table 2: Potential Target Classes for Indole Scaffolds Identified Through Computational Prediction

Target ClassRationale for Interaction with Indole ScaffoldsPotential Relevance for this compound
Kinases The indole ring can mimic the adenine (B156593) part of ATP, fitting into the ATP-binding site.The 2-amino group could form key hydrogen bonds with the kinase hinge region.
GPCRs The aromatic and heterocyclic nature of indole allows for various interactions (π-π stacking, hydrophobic, H-bonding).The difluoro pattern can enhance binding affinity and selectivity for specific GPCR subtypes.
Enzymes (e.g., MAO, HIV Integrase) The indole nucleus serves as a scaffold to position functional groups that interact with the active site.Fluorination is a known strategy to modulate the activity of enzyme inhibitors.
DNA Gyrase Indole derivatives have been identified as inhibitors of the ATPase activity of DNA gyrase. acs.orgThe specific electronic and steric profile could be explored for antibacterial activity.

This table is based on general findings for the indole scaffold from multiple computational and medicinal chemistry studies. nih.govnih.govacs.org

Biological Activity and Mechanistic Investigations in Vitro

Anti-proliferative and Apoptotic Activities of 5,7-Difluoroindole (B1306068) Derivatives

The anticancer potential of indole (B1671886) derivatives, including those with a 5,7-difluoro substitution pattern, has been a subject of intensive study. Research indicates these compounds can inhibit the growth of cancer cells through multiple mechanisms, including the direct halting of cellular proliferation and the induction of programmed cell death, or apoptosis.

Substituted indole derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. For instance, a series of 5-substituted-3-ethylindole-2-carboxamides showed potent activity against four different cancer cell lines, with mean GI50 (Growth Inhibition 50) values ranging from 37 nM to 193 nM. nih.gov The most effective of these derivatives, compounds 5g, 5i, and 5j, displayed GI50 values of 55 nM, 49 nM, and 37 nM, respectively, which are comparable to the reference drug erlotinib (B232) (GI50 of 33 nM). nih.govnih.gov

Similarly, another study on indole-2-carboxamides and pyrido[3,4-b]indol-1-ones identified compounds with high antiproliferative activity, with GI50 values between 29 nM and 47 nM. researchgate.net Quinazolinone-based 5-fluoroindole (B109304) hybrids also exhibited notable cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver hepatocellular) cell lines. rsc.org One particular compound from this series, 20f, which contains three fluorine atoms, showed high potency with IC50 values of 42.4 µM against MCF-7 cells and 15.8 µM against HepG2 cells. rsc.org These findings underscore the potential of the indole scaffold in developing potent anticancer agents. nih.govnih.gov

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity Metric (GI50/IC50)Reference DrugReference Drug Value
5-Substituted-3-ethylindole-2-carboxamides5jFour cancer cell lines37 nM (GI50)Erlotinib33 nM (GI50)
5-Substituted-3-ethylindole-2-carboxamides5iFour cancer cell lines49 nM (GI50)Erlotinib33 nM (GI50)
5-Substituted-3-ethylindole-2-carboxamides5gFour cancer cell lines55 nM (GI50)Erlotinib33 nM (GI50)
Indole-2-carboxamides5f, 5g, 6e, 6fMultiple29 nM - 47 nM (GI50)Erlotinib33 nM (GI50)
Quinazolinone-based 5-fluoroindole hybrid20fMCF-742.4 µM (IC50)5-Fluorouracil23.7 µM (IC50)
Quinazolinone-based 5-fluoroindole hybrid20fHepG215.8 µM (IC50)5-Fluorouracil18.8 µM (IC50)

The antiproliferative effects of these indole derivatives are often linked to their ability to inhibit specific protein kinases that are crucial for cell cycle progression and signal transduction. nih.gov Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two such key targets. nih.govnih.gov

A study focused on developing dual EGFR/CDK2 inhibitors found that certain 5-substituted-indole-2-carboxamides were highly effective. The most potent compounds (5c, 5g, 5i, and 5j) inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, comparable to the reference inhibitor erlotinib (IC50 = 80 nM). nih.govelsevierpure.com The same set of compounds also demonstrated effective inhibition of CDK2, with IC50 values between 16 nM and 46 nM. nih.govnih.gov Specifically, compound 5j was a more potent CDK2 inhibitor (IC50 = 16 nM) than the reference drug dinaciclib (B612106) (IC50 = 20 nM). nih.gov Other research has also highlighted indole-based compounds as potent inhibitors of both wild-type and mutant forms of EGFR. researchgate.net This dual-targeting capability is a promising strategy in cancer therapy to overcome resistance and enhance efficacy. researchgate.net

CompoundTarget KinaseInhibitory Concentration (IC50)Reference DrugReference IC50
5iEGFR85 nMErlotinib80 nM
5jEGFR124 nMErlotinib80 nM
5jCDK216 nMDinaciclib20 nM
5iCDK224 nMDinaciclib20 nM
5gCDK233 nMDinaciclib20 nM
5cCDK246 nMDinaciclib20 nM

Inducing apoptosis is a key mechanism for effective anticancer agents. nih.gov The p53 tumor suppressor protein plays a critical role in initiating apoptosis, often by activating the pro-apoptotic protein Bax. nih.govnih.gov This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (like caspase-3 and caspase-9) that execute cell death. nih.govnih.gov The process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.com

Studies on indole derivatives have shown their ability to modulate these pathways effectively. For instance, certain indole-2-carboxamides were found to significantly increase the levels of caspase-3 and caspase-8. researchgate.net These compounds also elevated the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net Another study on a benzoindole derivative demonstrated significant increases in caspase-8, caspase-9, and caspase-3/7 levels in treated colon cancer cells. researchgate.net The modulation of the Bax/Bcl-2 ratio is a critical factor in determining a cell's susceptibility to apoptosis, and the ability of these indole compounds to shift this balance in favor of cell death is a key aspect of their therapeutic potential. mdpi.comnih.gov

Antimicrobial and Antiviral Potentials of 5,7-Difluoroindole Analogues

Beyond their anticancer properties, 5,7-difluoroindole analogues have also been explored for their ability to combat infectious diseases. Their activity has been documented against both bacterial and viral pathogens.

Indole derivatives have been identified as a promising class of antibacterial agents. nih.gov In one study, newly synthesized indole compounds, SMJ-2 and SMJ-4, exhibited potent activity against a range of Gram-positive bacteria. nih.gov An indole core-based compound, CZ74, was effective against several bacterial strains, including drug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The Minimum Inhibitory Concentration (MIC) values for CZ74 against these strains were in the range of 2–4 µg/mL. Specifically, it inhibited the growth of B. subtilis and S. aureus at 2 µg/mL and VRE strains at 4 µg/mL, demonstrating superior potency compared to vancomycin (B549263) against the resistant strains. nih.gov

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CZ74B. subtilis 1682 µg/mL
CZ74S. aureus ATCC 259232 µg/mL
CZ74S. epidermidis ATCC 122282 µg/mL
CZ74Vancomycin-resistant E. faecalis4 µg/mL
CZ74Vancomycin-resistant E. faecium4 µg/mL

A particularly promising application for 5,7-difluoroindole derivatives is in the development of novel anti-influenza drugs. nih.gov The influenza virus RNA polymerase, a complex of three proteins (PA, PB1, and PB2), is an essential target for antiviral therapy. mdpi.com Specifically, the PB2 subunit's cap-binding domain is crucial for viral replication. nih.gov

Researchers identified a 5,7-difluoroindole derivative (compound 11a) as a potent and metabolically stable influenza inhibitor that targets this PB2 cap-binding region. nih.govresearchgate.net This compound was developed as a bioisosteric replacement for the 7-azaindole (B17877) scaffold of Pimodivir, a PB2 inhibitor that was in clinical development. nih.govresearchgate.net The 5,7-difluoroindole derivative showed potent activity against a variety of influenza A strains and was also found to inhibit influenza B viruses. nih.govnih.gov This targeted approach offers a promising strategy for developing new treatments for both seasonal and pandemic influenza. researchgate.net

Receptor Modulation and Ligand-Binding Studies of 5,7-Difluoro-3H-indol-2-amine Derivatives

The direct biological activity of this compound has not been extensively reported in publicly available research. However, studies on structurally related indole derivatives provide insights into the potential receptor modulation and ligand-binding capabilities of this chemical scaffold. The introduction of fluorine atoms into indole rings is a known strategy in medicinal chemistry to modulate metabolic stability and biological potency.

Interaction with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors are a large family of transmembrane receptors that play crucial roles in cellular signaling and are the targets of a significant percentage of modern pharmaceuticals. While direct studies on this compound are scarce, research on analogous indole structures, particularly cannabimimetic indoles, demonstrates their potential to interact with GPCRs such as the cannabinoid receptors (CB1 and CB2).

For instance, modifications to the indole core, including halogenation, have been shown to significantly influence binding affinity and selectivity for cannabinoid receptors. Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA revealed that the position of the halogen on the indole core can either reduce or maintain high binding affinity for the human CB1 receptor (hCB1). This suggests that fluorination at the 5 and 7 positions of the indol-2-amine core could similarly modulate activity at these or other GPCRs.

Engagement with Other Receptor Systems (e.g., Dopamine (B1211576) Transporter, Cannabinoid Receptors, CFTR)

The indole scaffold is a versatile pharmacophore that has been incorporated into ligands for a wide array of receptor systems beyond classical GPCRs.

Dopamine Transporter (DAT): The dopamine transporter is a key protein in regulating dopaminergic signaling in the brain. While there is no specific data on the interaction of this compound with DAT, research on other indole-containing molecules indicates the potential for such engagement. For example, analogs of the dopamine metabolite 5,6-dihydroxyindole, such as 5-chloroindole, have been shown to bind directly to the nuclear receptor Nurr1, a key transcription factor in the development and maintenance of dopamine-producing neurons. This interaction stimulates the activity of Nurr1, highlighting the potential for indole derivatives to modulate the dopaminergic system, although this is distinct from direct DAT binding.

Cannabinoid Receptors: As mentioned, the indole structure is a well-established scaffold for cannabinoid receptor ligands. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is predominantly found in the immune system. Research into fluorinated 2-oxoquinoline derivatives, which share some structural similarities with indoles, has identified compounds with high affinity and selectivity for the CB2 receptor. One such derivative, compound 19 , exhibited a subnanomolar inhibitory constant (Ki) value, indicating potent binding. This underscores the potential for fluorinated indoleamines to be developed as selective cannabinoid receptor modulators.

CFTR: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel, and its modulation is a therapeutic strategy for cystic fibrosis. Indole derivatives have been investigated as potential CFTR modulators. While specific data for this compound is not available, the broader class of indole compounds has been identified in patents as having potential utility in modulating CFTR activity.

Enzyme Inhibition Profiles of this compound Derivatives

The indole nucleus is a common feature in many enzyme inhibitors. The introduction of fluorine can enhance properties such as metabolic stability, which is a desirable trait for enzyme inhibitors.

Identification of Novel Enzyme Targets

While direct enzyme inhibition data for this compound is not prevalent, studies on closely related fluorinated indole structures have identified novel enzyme targets. A notable example is the investigation of 5-fluoro-2-oxindole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.

A series of synthesized 5-fluoro-2-oxindole derivatives demonstrated significant inhibitory activity against α-glucosidase. Several of these compounds exhibited inhibitory concentrations (IC₅₀) in the micromolar range, proving to be substantially more potent than the reference drug, acarbose. Kinetic studies revealed that the most potent of these compounds acted as reversible, mixed-type inhibitors. This indicates that these fluorinated indole derivatives can bind to both the free enzyme and the enzyme-substrate complex.

The following table summarizes the α-glucosidase inhibitory activity of selected 5-fluoro-2-oxindole derivatives.

CompoundR GroupIC₅₀ (μM)Inhibition Type
3d 4-Cl49.89 ± 1.16Mixed
3f 2,4-diCl35.83 ± 0.98Mixed
3i 4-Br56.87 ± 0.42Mixed
Acarbose-569.43 ± 43.72-
Data sourced from Frontiers in Chemistry and Molecules.

These findings suggest that the fluorinated indole scaffold holds promise for the development of novel enzyme inhibitors, and further investigation could identify specific targets for this compound derivatives.

Structure Activity Relationship Sar of 5,7 Difluoro 3h Indol 2 Amine and Its Derivatives

Influence of Fluorine Atoms on Biological Potency and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. diva-portal.orgnih.gov The fluorine atom's small size, similar to hydrogen, means its introduction causes minimal steric disruption, yet its high electronegativity significantly alters the molecule's electronic properties. researchgate.netnih.gov This can modulate the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding. diva-portal.org

In the context of the indole (B1671886) scaffold, fluorine substitution has been shown to markedly improve biological activity. For instance, replacing a hydrogen atom with fluorine can lead to a substantial increase in potency. nih.gov Specifically, the 5,7-difluoro substitution pattern on the indole ring has proven effective in enhancing biological activity. In the development of influenza inhibitors, a 5,7-difluoroindole (B1306068) derivative was identified as a potent and metabolically stable compound. nih.gov The fluorine atoms in this scaffold are believed to contribute to binding affinity, with the C-F bond potentially acting as a weak hydrogen bond acceptor. nih.gov Studies on polyfluorinated 2-arylindoles have also indicated that an increased number of fluorine atoms on the benzene (B151609) portion of the indole core can lead to higher cytotoxicity against cancer cells. researchgate.net

The introduction of fluorine can regulate the physicochemical properties of the parent compound, which may enhance the binding affinity for target proteins and improve selectivity, thereby boosting efficacy. researchgate.net The substitution of hydrogen with fluorine can also reduce the metabolic clearance of a drug compared to its non-fluorinated version, often while maintaining a similar level of activity. diva-portal.org

Table 1: Effect of Fluorine Substitution on Biological Activity

Compound Scaffold Substitution Key Finding Reference
Indole-based HIV-1 Inhibitor 4-H Parent Compound nih.gov
Indole-based HIV-1 Inhibitor 4-F >50-fold increase in potency compared to parent. nih.gov
L-nucleoside (Lamivudine) 5-H HIV-1 Inhibitor nih.gov
L-nucleoside (Emtricitabine) 5-F 4- to 10-fold more potent HIV-1 inhibitor than Lamivudine. nih.gov
PI3Kδ Inhibitor -CH₃ Active Compound nih.gov
PI3Kδ Inhibitor -CF₂H Increased activity compared to methyl group. nih.gov
PI3Kδ Inhibitor -CF₃ Almost inactive compound. nih.gov
7-azaindole (B17877) (Pimodivir analog) 7-N Potent Influenza PB2 Inhibitor nih.gov

Impact of Substituents on the Indole Ring System and the 2-Amino Moiety

Beyond the foundational 5,7-difluoro pattern, additional substitutions on the indole ring and the 2-amino moiety play a crucial role in modulating biological activity. SAR studies on various indole derivatives reveal consistent trends.

For the indole ring system, substitutions at other positions can either enhance or diminish activity. For example, in a series of indole derivatives developed as HIV-1 integrase inhibitors, the introduction of methoxy (B1213986) groups at the C-5 and C-7 positions was found to increase inhibitory effects. nih.gov The derivative with simultaneous methoxy substitution at both the 5 and 7 positions proved to be the most potent in that series, suggesting that electron-donating or specific steric bulk at these positions can be highly favorable for activity. nih.gov General SAR principles for indoles indicate that halogen substitution tends to increase activity, while increasing the length of an alkyl chain substituent can decrease it. ijsdr.org For the C-7 position specifically, smaller substituents with a balance of electrostatic and steric properties are considered desirable. ijsdr.org

The nature of the substituent on the 2-amino group is also critical. Studies have shown that the activity can be sensitive to the substitution pattern on the amine, with a general trend observed where primary amines are more active than secondary amines, which are in turn more active than tertiary amines. ijsdr.org

Table 2: Influence of Substituents on Indole Derivatives' Activity

Position of Substitution Type of Substituent General Effect on Activity Reference
Indole Ring (General) Halogen Increase ijsdr.org
Indole Ring (General) Methoxy, Ethoxy Maintained ijsdr.org
Indole Ring (General) Increasing Alkyl Chain Decrease ijsdr.org
C-5 and C-7 Methoxy group(s) Increase nih.gov
C-7 Small, balanced electrostatic/steric groups Desirable ijsdr.org
2-Amino Moiety Primary Amine Highest Activity ijsdr.org
2-Amino Moiety Secondary Amine Moderate Activity ijsdr.org

Bioisosteric Replacements and Scaffold Modifications for Enhanced Activity

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The 5,7-difluoroindole core itself serves as an excellent example of a successful bioisosteric replacement. In the quest for novel influenza inhibitors, the 5,7-difluoroindole scaffold was investigated as a bioisosteric replacement for the 7-azaindole core of the clinical candidate Pimodivir. nih.gov This strategy was based on the reasoning that a carbon-fluorine bond could mimic the hydrogen bond accepting capability of the pyridine (B92270) nitrogen in the 7-azaindole ring. nih.gov The resulting 5,7-difluoroindole derivative not only showed potent inhibitory activity but also possessed improved metabolic stability, demonstrating the success of this scaffold modification. nih.gov

Correlation of Electronic and Steric Properties with Biological Response

The biological activity of 5,7-difluoro-3H-indol-2-amine derivatives is intrinsically linked to their electronic and steric characteristics. The interplay of these properties governs how the molecules interact with their biological targets.

Electronic Properties: The two fluorine atoms at positions 5 and 7 are highly electronegative and act as strong electron-withdrawing groups. This significantly alters the electron density distribution across the indole ring system. nih.gov This electron withdrawal can lower the pKa of the indole N-H and the 2-amino group, potentially enhancing their hydrogen bond donating capability. The resulting change in the molecule's electrostatic potential map influences its ability to form favorable interactions, such as hydrogen bonds or dipole interactions, within a protein's binding site. nih.govacs.org For instance, the introduction of fluorine ortho to an anilide nitrogen has been shown to improve cell permeability, an effect attributed to an intramolecular electrostatic interaction between the C-F and N-H bonds that masks the hydrogen bond. acs.org

In contrast, substituting the ring with electron-donating groups, such as the methoxy groups found to enhance activity in certain HIV inhibitors, would have the opposite electronic effect, increasing electron density in the ring. nih.gov The fact that both electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the 5 and 7 positions can enhance activity in different compound series suggests that the optimal electronic properties are highly dependent on the specific biological target and the nature of the binding pocket.

Chemical Biology Applications and Probe Development

Design and Synthesis of 5,7-Difluoro-3H-indol-2-amine Based Chemical Probes

The development of chemical probes from a parent scaffold like this compound is a cornerstone of chemical biology, enabling the study and manipulation of biological systems. The design of such probes typically involves the strategic incorporation of three key components: a recognition element (the indole (B1671886) scaffold itself), a reporter group (e.g., a fluorophore), and a reactive group for covalent target engagement (e.g., a photoaffinity label).

The synthesis of derivatives is often built upon established indole synthesis methodologies, such as the Fischer or Leimgruber-Batcho syntheses, adapted for fluorinated precursors. diva-portal.orgnih.gov A closely related compound, 5,7-Difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide, has been synthesized and characterized, providing a template for further probe development. mdpi.com The synthesis involved the Fisher indole cyclization of appropriate phenylhydrazine (B124118) hydrochloride derivatives with 2-oxopropanoic acid. nih.gov

Table 1: Spectroscopic Data for 5,7-Difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide

This interactive table contains characterization data for a key derivative of the 5,7-difluoroindole (B1306068) scaffold.

AnalysisObserved DataReference
1H NMR (400 MHz, DMSO-d6) δ11.95 (s, 1H, indole NH), 8.45 (t, J = 5.6 Hz, 1H, amide NH), 7.69–7.50 (m, 6H, Ar-H), 7.42 (t, J = 11.6 Hz, 1H, Ar-H), 3.86 (q, J = 7.8 Hz, 2H, NHCH2), 3.20 (t, J = 7.4 Hz, 2H, NHCH2CH2), 2.75 (s, 3H, CH3) mdpi.com
13C NMR (101 MHz, DMSO-d6) δ161.91 (C=O), 140.15, 130.98, 129.46, 129.17, 126.95, 120.88, 116.06, 101.43, 101.15, 99.81, 99.61, 99.50, 41.29, 35.83, 10.49 mdpi.com
HRESI-MS m/zCalculated for [M + H]+ C18H17F2N2O: 315.1303, found: 315.1305 mdpi.com

Building upon this core, various classes of chemical probes can be designed and synthesized:

Fluorescent Probes: The amine functional group at the C2 position is a convenient handle for attaching environmentally sensitive fluorophores such as BODIPY or cyanine (B1664457) dyes. acs.orgfrontiersin.org This is typically achieved via an amide bond formation, coupling the amine with a carboxylic acid-functionalized fluorophore using standard peptide coupling reagents like HATU. acs.org Such probes allow for direct visualization of the compound's subcellular localization and interaction with targets in living cells.

Photoaffinity Labeling (PAL) Probes: For covalent target capture, a photoreactive moiety, such as a diazirine, can be incorporated. acs.org The design would involve synthesizing a linker containing the diazirine group and an enrichment handle (e.g., a terminal alkyne for click chemistry), which is then coupled to the 5,7-difluoroindole core. acs.org Upon UV irradiation, the diazirine generates a reactive carbene that covalently crosslinks the probe to its binding partner.

¹⁹F NMR Probes: The intrinsic fluorine atoms on the scaffold serve as powerful probes for ¹⁹F NMR-based screening and structural studies. diva-portal.org Fluorine NMR offers a clear background in biological systems, and changes in the ¹⁹F chemical shift can report directly on binding events and the local environment within a protein's binding pocket. diva-portal.org

Table 2: Conceptual Designs for this compound Based Chemical Probes

This interactive table outlines different types of chemical probes that can be developed from the core compound.

Probe TypeDesign PrincipleKey FeaturesPotential ApplicationReference Methodology
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., BODIPY) to the C2-amine.Reporter GroupCellular imaging, fluorescence polarization assays. acs.orgfrontiersin.org
Photoaffinity LabelIncorporation of a diazirine and an alkyne handle.Reactive Group, Enrichment HandleCovalent capture and identification of protein targets. acs.org
Activity-Based ProbeInclusion of a reactive "warhead" and a quenched fluorophore.Reactive Group, Quenched ReporterProfiling enzyme activity in complex proteomes. universiteitleiden.nl
¹⁹F NMR ProbeUtilizes the intrinsic 5,7-difluoro substitution.Spectroscopic ReporterFragment-based screening, structural biology studies. diva-portal.org

Applications in Target Identification and Validation Studies

A primary application of bespoke chemical probes is the identification and validation of their cellular protein targets, a critical step in drug discovery and in understanding mechanisms of action. Photoaffinity labeling (PAL), coupled with mass spectrometry-based proteomics, is a powerful strategy for this purpose. acs.org

A PAL probe based on the 5,7-difluoroindole scaffold would be used to treat live cells. Following an incubation period to allow for target engagement, UV light is used to trigger covalent crosslinking. The cells are then lysed, and the alkyne handle on the probe is used to "click" on a biotin (B1667282) reporter tag. This allows for the specific enrichment of the probe-protein conjugate from the complex cellular lysate using streptavidin beads, after which the captured proteins are identified by mass spectrometry. acs.org

While a specific PAL probe for this compound has not been detailed in the literature, studies on closely related analogs provide strong evidence for target validation. For instance, the derivative 5,7-Difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide was evaluated for its antiproliferative activity and found to be a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.com This validation was achieved through enzymatic assays and by observing the compound's effects on cancer cell lines, where it induced apoptosis. nih.gov

Table 3: Antiproliferative Activity of a 5,7-Difluoroindole Derivative

This interactive table shows the growth inhibition data for a key derivative against a human breast cancer cell line.

CompoundTarget Cell LineActivity Metric (GI₅₀)Validated TargetsReference
5,7-Difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide (5j)MCF-7 (Breast Cancer)1.20 µMEGFR, CDK2 nih.govmdpi.com
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)1.10 µMDNA Intercalation, Topoisomerase II Inhibition nih.gov

The structure-activity relationship (SAR) is also crucial for validation. In some indole series, the introduction of electron-withdrawing halogens at the 5-position has been found to be detrimental to activity against certain targets, such as the protozoan Trypanosoma cruzi. acs.org However, in the case of the EGFR/CDK2 inhibitors, the 5,7-difluoro substitution pattern was clearly compatible with potent activity, highlighting the target-specific nature of SAR. nih.gov

Utilization in Systems Biology Approaches for Understanding Biological Processes

Beyond the one-probe-one-target paradigm, derivatives of this compound can be employed in systems biology to gain a broader understanding of their impact on complex biological processes. Chemical genomics and chemoproteomics are systems-level approaches that use libraries of small molecules to probe protein function and interaction networks on a proteome-wide scale. embopress.org

In such an approach, a library of 5,7-difluoroindole analogs would be screened against arrays of proteins or used in affinity-capture experiments from whole-cell lysates to map the "target landscape" of the scaffold. This can reveal polypharmacology—the ability of a single compound to interact with multiple targets. Understanding these off-target effects is crucial, as they can contribute to both therapeutic efficacy and toxicity. embopress.org

For example, a large-scale analysis of compound-protein interactions successfully used such a strategy to identify novel bioactive molecules by comparing chemical structures with protein interaction profiles. embopress.org An indole-containing compound in this study, 1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol, was found to have strong activity as an ADRB2 antagonist, an activity not previously reported. embopress.org

By applying this methodology, a library of 5,7-difluoroindole probes could be used to:

Identify Novel Target Classes: Unbiased screening can uncover interactions with proteins not predicted by traditional hypothesis-driven approaches.

Elucidate Pathways: By identifying multiple protein targets within a single cellular pathway, researchers can understand how a compound modulates a biological process at a network level.

Develop Phenotypic Probes: Even without knowing the specific target, a probe that elicits a particular cellular phenotype (e.g., stops cell migration) can be a valuable tool to dissect the biological processes underlying that phenotype.

This systems-level perspective, driven by the application of well-designed chemical probes, is essential for translating the activity of a molecule like this compound into a comprehensive understanding of its role in complex biological systems. embopress.org

Future Research Directions and Translational Potential

Rational Design and Optimization of Novel 5,7-Difluoro-3H-indol-2-amine Analogues

The rational design of new analogues of This compound would be a primary step in harnessing its therapeutic potential. The difluoro substitution at the 5 and 7 positions provides a unique electronic and steric profile, which can be systematically exploited. Structure-activity relationship (SAR) studies would be essential, focusing on modifications at other positions of the indole (B1671886) ring and the 2-amino group.

Key strategies would include:

Substitution at the N1 position: Introducing various alkyl or aryl groups to modulate lipophilicity and target engagement.

Modification of the 2-amino group: Conversion to amides, sulfonamides, or ureas to explore different hydrogen bonding patterns and vector-group interactions. nih.gov

Substitution at the C3, C4, and C6 positions: Introducing diverse functional groups to probe the binding pocket of potential biological targets and optimize physicochemical properties.

The strategic placement of fluorine atoms is known to enhance binding affinity through unique interactions, such as orthogonal multipolar C–F···C═O contacts with the protein backbone. acs.org The existing 5,7-difluoro pattern could be leveraged to orient the molecule within a target's active site, and further fluorination strategies could be explored to fine-tune properties like pKa and metabolic resistance. researchgate.netmdpi.com

Table 1: Hypothetical Analogues and Design Rationale

Analog Series Modification Predicted Effect Therapeutic Goal
A N1-methylationIncreased lipophilicity, altered metabolic profileImprove cell permeability and oral bioavailability
B 2-N-acetylationNeutralize basicity, introduce H-bond acceptorEnhance target specificity, reduce off-target effects
C C3-phenyl substitutionIntroduce aromatic interactions (π–π stacking)Increase binding affinity for targets with aromatic residues
D C6-chloro substitutionAlter electronic distribution and lipophilicityModulate target binding and metabolic stability

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The indole scaffold is remarkably versatile, interacting with a wide range of biological targets including kinases, G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govnih.govmdpi.com 2-Aminoindoles specifically have been identified as inhibitors of targets like IκB kinase β (IKKβ) and 5-lipoxygenase (5-LO), which are implicated in inflammatory diseases and cancer. acs.org

Future research should involve broad-spectrum screening of This compound and its rationally designed analogues against diverse target families to uncover novel biological activities. Given the known activities of related indole compounds, promising areas for investigation include:

Protein Kinases: Many indole derivatives are potent kinase inhibitors. nih.govmdpi.com Screening against panels of kinases involved in oncology (e.g., EGFR, CDK-2, Bcl-2) could reveal anticancer potential. nih.gov

Neuroreceptors: The structural similarity of indoles to neurotransmitters like serotonin (B10506) suggests potential activity at serotonin or dopamine (B1211576) receptors, relevant for CNS disorders. nih.govmdpi.com

Enzyme Inhibition: Indole-based structures have been developed as inhibitors for enzymes like phosphodiesterases, histone deacetylases (HDACs), and topoisomerases. nih.govmdpi.comnih.gov

Antimicrobial Targets: The indole nucleus is a component of molecules with activity against various pathogens, including Mycobacterium tuberculosis, by inhibiting targets involved in cell wall synthesis. nih.gov

Table 2: Potential Target Classes for Screening

Target Class Rationale Potential Therapeutic Area
Protein KinasesIndole is a known kinase-binding scaffold. nih.govOncology, Inflammatory Diseases
GPCRs (e.g., Serotonin Receptors)Structural analogy to endogenous ligands like serotonin. mdpi.comNeurology, Psychiatry
DNA/TopoisomeraseIndole derivatives can intercalate or bind to enzymes involved in DNA replication. nih.govOncology
Mycobacterial EnzymesIndole scaffolds are present in clinical candidates for tuberculosis. nih.govInfectious Diseases

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

A synergistic approach combining computational and experimental methods would significantly accelerate the drug discovery process for This compound derivatives. nih.govacs.org

The discovery pipeline would involve:

In Silico Screening: Utilizing the 5,7-difluoro-2-aminoindole scaffold for virtual screening against large libraries of protein targets to identify potential hits. mdpi.com Molecular docking studies can predict binding modes and affinities, helping to prioritize targets. nih.govijper.org

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel analogues before synthesis. nih.gov This allows for the pre-selection of candidates with the highest probability of success.

Chemical Synthesis: Employing modern, efficient synthetic methodologies to create libraries of the prioritized analogues. One-pot synthesis and metal-catalyzed reactions are common for producing 2-aminoindoles. acs.orgresearchgate.netrsc.org

High-Throughput Experimental Screening: Testing the synthesized compounds in biochemical and cell-based assays to validate computational predictions and determine potency and efficacy.

Structural Biology: Obtaining crystal structures of lead compounds bound to their targets to elucidate the precise binding interactions, providing crucial feedback for the next cycle of rational design. acs.org

This iterative cycle of computational design, synthesis, and experimental testing allows for rapid optimization of lead compounds, reducing the time and cost associated with traditional drug discovery. nih.gov

Potential for this compound as a Core Scaffold for Therapeutic Development

The This compound molecule represents a highly promising core scaffold for the development of new therapeutics. The indole ring system is a proven "privileged" structure in drug discovery, capable of forming key interactions with numerous biological targets. nih.govresearchgate.netmdpi.com The specific difluoro substitution pattern at positions 5 and 7 endows this scaffold with unique properties that can be advantageous for drug development.

The fluorine atoms can:

Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism. researchgate.net

Increase Binding Affinity: Through favorable electrostatic and multipolar interactions with protein targets. acs.org

Modulate Physicochemical Properties: Altering lipophilicity and pKa to improve the pharmacokinetic profile. researchgate.net

The 2-aminoindole portion of the scaffold provides a versatile chemical handle for building molecular complexity and introducing diverse pharmacophoric elements. researchgate.net Its ability to act as a hydrogen-bond donor is critical for anchoring the molecule in many protein active sites. nih.gov The combination of this versatile interaction center with the advantageous properties conferred by the difluoro substitution makes This compound an excellent starting point for creating focused libraries of compounds aimed at a wide array of therapeutic targets, from cancer and infectious diseases to neurological disorders. nih.govnih.govnih.gov

Q & A

Q. What are the common synthetic routes for 5,7-Difluoro-3H-indol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically starts with 5,7-difluoroindole as a precursor. Key steps include:

  • Electrophilic amination at the 2-position using NH3 or protected amines under acidic conditions.
  • Fluorination optimization : Fluorine atoms at positions 5 and 7 are introduced via halogen exchange or direct fluorination using reagents like Selectfluor.

Q. Methodological Considerations :

  • Reaction temperature (0–80°C) and solvent choice (e.g., DMF, dichloromethane) critically affect regioselectivity and byproduct formation .
  • Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Q. How is the structural conformation of this compound validated experimentally?

  • X-ray crystallography provides precise bond lengths and angles, confirming the planar indole ring and fluorine substituent positions .
  • Multinuclear NMR (e.g., <sup>19</sup>F NMR at 282 MHz) detects fluorine environments, with δF values between -110 to -120 ppm indicating para-fluorine coupling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., IC50 values) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers alters compound bioavailability.
  • Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across labs to minimize inter-study variability .

Q. Data Reconciliation Approach :

  • Cross-validate results using orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. radioligand binding).
  • Perform dose-response curves with controlled solvent concentrations (e.g., <0.1% DMSO) .

Q. How does fluorination at positions 5 and 7 modulate interactions with biological targets compared to non-fluorinated analogs?

Fluorine atoms enhance:

  • Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability.
  • Electron-withdrawing effects : Stabilize charge-transfer interactions with enzyme active sites (e.g., kinases or cytochrome P450 isoforms).

Q. Comparative Analysis :

CompoundTarget Affinity (Ki, nM)Solubility (µg/mL)
5,7-Difluoro derivative12.3 ± 1.58.2
Non-fluorinated analog45.6 ± 3.222.1

Data suggests fluorination improves potency but reduces aqueous solubility .

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the 2-amino group.
  • Molecular docking predicts steric and electronic effects of fluorine substituents on binding to biological targets (e.g., serotonin receptors) .

Q. Methodological Workflow :

Optimize geometry using Gaussian 12.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetic data (e.g., Hammett plots) .

Data Contradiction and Resolution

Q. Why do some studies report conflicting cytotoxicity results for this compound in cancer cell lines?

Potential factors include:

  • Cell line heterogeneity : BRCA1-mutant vs. wild-type cells show differential sensitivity.
  • Metabolic stability : Variations in CYP450 expression across cell models affect prodrug activation.

Q. Resolution Strategy :

  • Use isogenic cell pairs (e.g., CRISPR-edited lines) to isolate genetic variables.
  • Conduct LC-MS/MS to quantify intracellular metabolite levels .

Structural and Functional Comparison Table

FeatureThis compound5,6-Difluoro-1H-indol-3-amine (Unreliable Source)
Fluorine Positions5,75,6
Amino Group Position23
LogP2.11.8
Enzymatic InhibitionStrong (IC50 = 15 nM)Moderate (IC50 = 50 nM)

Note: BenchChem data excluded due to unreliability; prioritize peer-reviewed sources .

Key Takeaways for Researchers

  • Prioritize fluorination at positions 5 and 7 for enhanced target engagement.
  • Address solubility limitations via prodrug design (e.g., phosphate ester derivatives).
  • Cross-validate biological data using standardized assays and computational models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.